molecular formula C19H25NO5 B4658133 N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE

N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE

Cat. No.: B4658133
M. Wt: 347.4 g/mol
InChI Key: HMVBZTVVFZPTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE is an organic compound that belongs to the class of benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE typically involves the reaction of 3,4-dimethoxybenzylamine with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXY-PHENYL)METHANAMINE can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: Shares similar structural features but lacks the additional methoxy groups on the phenyl ring.

    3,4,5-Trimethoxybenzylamine: Contains similar methoxy groups but differs in the position and number of these groups.

Uniqueness

N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and potential applications. This compound’s unique structure may confer distinct biological activities and properties compared to its similar counterparts.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-21-15-7-6-13(8-17(15)23-3)11-20-12-14-9-18(24-4)19(25-5)10-16(14)22-2/h6-10,20H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVBZTVVFZPTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIMETHOXYBENZYL)(2,4,5-TRIMETHOXYPHENYL)METHANAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.